molecular formula C7H5ClN2OS B2426530 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1039847-82-9

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2426530
CAS No.: 1039847-82-9
M. Wt: 200.64
InChI Key: FRKMPZJCCOHFST-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with formamide . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with piperidine yields a piperidinyl derivative, while oxidation can yield sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific thieno-pyrimidine structure, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(chloromethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-3-5-9-6(11)4-1-2-12-7(4)10-5/h1-2H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKMPZJCCOHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039847-82-9
Record name 2-(chloromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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